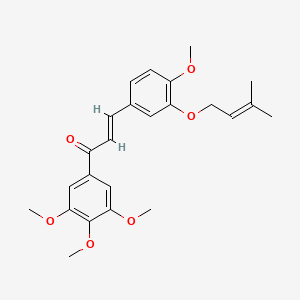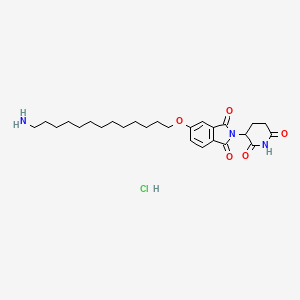
Thalidomide-5-O-C13-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-O-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. This derivative is specifically designed as a cereblon ligand, facilitating the recruitment of CRBN protein. It is used in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C13-NH2 (hydrochloride) involves the modification of thalidomide to introduce a linker and an amine group. The process typically includes:
Thalidomide Activation: Thalidomide is activated by reacting with a suitable reagent to introduce a reactive group.
Linker Attachment: A linker molecule is attached to the activated thalidomide.
Amine Introduction: The linker-thalidomide conjugate is then reacted with an amine to introduce the NH2 group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility
Industrial Production Methods: Industrial production methods for Thalidomide-5-O-C13-NH2 (hydrochloride) follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Types of Reactions:
Oxidation: Thalidomide-5-O-C13-NH2 (hydrochloride) can undergo oxidation reactions, particularly at the amine group.
Reduction: The compound can be reduced to modify the functional groups attached to the thalidomide core.
Substitution: Various substitution reactions can occur, especially at the linker and amine groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents
Major Products:
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the linker and amine groups.
Substitution Products: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-O-C13-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new therapeutic agents and drug discovery
Wirkmechanismus
Thalidomide-5-O-C13-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding recruits the target protein to the complex, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific signaling pathways regulated by the degraded proteins .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, used historically as a sedative and for treating morning sickness.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects, used in the treatment of multiple myeloma.
Pomalidomide: Another derivative with similar applications to lenalidomide but with different pharmacokinetic properties
Uniqueness: Thalidomide-5-O-C13-NH2 (hydrochloride) is unique due to its specific design for use in PROTACs, enabling targeted protein degradation. This makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H38ClN3O5 |
|---|---|
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
5-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H37N3O5.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-34-19-12-13-20-21(18-19)26(33)29(25(20)32)22-14-15-23(30)28-24(22)31;/h12-13,18,22H,1-11,14-17,27H2,(H,28,30,31);1H |
InChI-Schlüssel |
OKOWXHFKZIMFFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
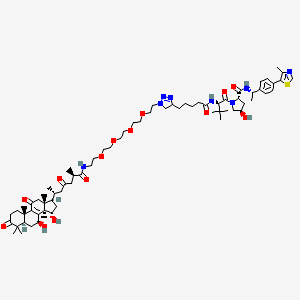
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
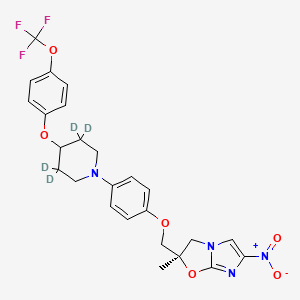
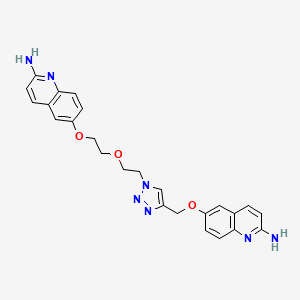
![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
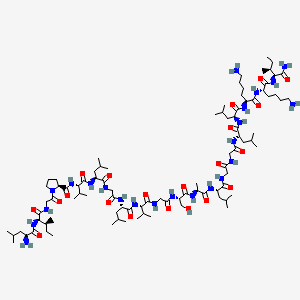
![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)
